3-Chloro-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-Chloro-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the third position and the tetrahydro structure makes this compound unique and potentially useful in different chemical reactions and applications.
Mechanism of Action
Target of Action
3-Chloro-4,5,6,7-tetrahydro-1H-indazole, like other indazole derivatives, has a wide variety of potential targets due to its diverse biological properties
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways, leading to diverse downstream effects
Result of Action
Indazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Biochemical Analysis
Biochemical Properties
3-Chloro-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell growth in several cancer cell lines, including colon and melanoma cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce cell cycle arrest in the G0-G1 phase, thereby preventing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained inhibition of cell growth and anti-inflammatory effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these distribution patterns is essential for predicting the compound’s therapeutic and toxicological outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated indazole derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound-2-oxide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-Chloroindazole: Lacks the tetrahydro structure, making it less versatile in certain reactions.
4,5,6,7-Tetrahydroindazole: Does not have the chlorine atom, affecting its reactivity and biological activity.
3-Bromo-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 3-Chloro-4,5,6,7-tetrahydro-1H-indazole is unique due to the combination of the chlorine atom and the tetrahydro structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWEGJBZDQEID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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